N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a brominated indole moiety linked to a cyclobutanecarboxamide group, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide typically involves the bromination of an indole precursor followed by coupling with a cyclobutanecarboxamide moiety. One common method involves the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The brominated indole is then reacted with an appropriate cyclobutanecarboxamide derivative under conditions that facilitate amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-[2-(1H-indol-1-yl)ethyl]cyclobutanecarboxamide.
Substitution: Formation of N-[2-(5-azido-1H-indol-1-yl)ethyl]cyclobutanecarboxamide.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets in cells. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]cyclobutanecarboxamide: Lacks the bromine atom, which may result in different biological activities.
N-[2-(5-fluoro-1H-indol-1-yl)ethyl]cyclobutanecarboxamide: Contains a fluorine atom instead of bromine, which can alter its chemical reactivity and biological properties.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical and biological properties. The bromine atom can enhance the compound’s binding affinity to its molecular targets, potentially increasing its potency and selectivity .
Properties
Molecular Formula |
C15H17BrN2O |
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Molecular Weight |
321.21 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C15H17BrN2O/c16-13-4-5-14-12(10-13)6-8-18(14)9-7-17-15(19)11-2-1-3-11/h4-6,8,10-11H,1-3,7,9H2,(H,17,19) |
InChI Key |
ILMNVACIUFKFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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